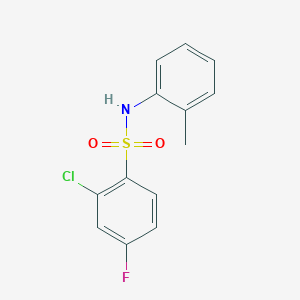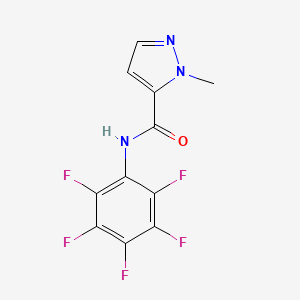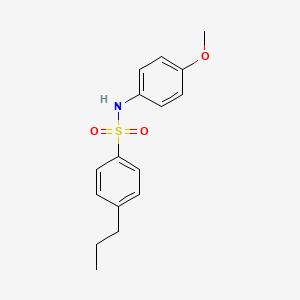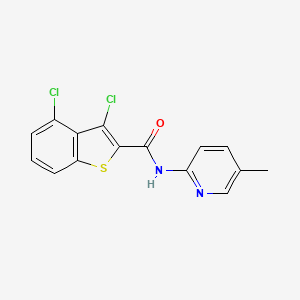
2-chloro-4-fluoro-N-(2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N-(2-methylphenyl)benzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(2-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of chloro and fluoro substituents. One common method involves the reaction of 2-methylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then subjected to halogenation reactions to introduce the chloro and fluoro groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The sulfonamide group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, solvents like dimethyl sulfoxide (DMSO), and temperatures around 80-100°C.
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions, and temperatures around 50-70°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like tetrahydrofuran (THF), and temperatures around 0-25°C.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of sulfonamide groups makes it a candidate for inhibiting enzymes that interact with sulfonamide moieties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new antibiotics. Its ability to inhibit bacterial enzymes makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
2-Chloro-4-fluorotoluene: Similar in structure but lacks the sulfonamide group.
2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide: Contains similar substituents but with an acetamide group instead of a sulfonamide group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a sulfonamide group.
Uniqueness: The presence of both chloro and fluoro substituents, along with the sulfonamide group, makes 2-chloro-4-fluoro-N-(2-methylphenyl)benzene-1-sulfonamide unique. This combination of functional groups enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H11ClFNO2S |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-4-2-3-5-12(9)16-19(17,18)13-7-6-10(15)8-11(13)14/h2-8,16H,1H3 |
InChI Key |
SBLVCQDSZXIYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10974975.png)
![3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974977.png)
![4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10974980.png)
![N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10974989.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10974999.png)
![2-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10975016.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975019.png)

![4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10975035.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B10975056.png)
